

Comparative ^1H and ^{13}C NMR Analysis of 4'-Fluoro-2'-hydroxyacetophenone

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Compound of Interest

Compound Name: 4'-Fluoro-2'-hydroxyacetophenone

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A detailed spectroscopic comparison of **4'-Fluoro-2'-hydroxyacetophenone** with related acetophenone derivatives, providing researchers with key data for structural elucidation and quality control.

This guide presents a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **4'-Fluoro-2'-hydroxyacetophenone**. For comparative purposes, spectral data for two closely related analogues, 2'-hydroxyacetophenone and 4'-fluoroacetophenone, are also provided. This information is crucial for researchers in chemical synthesis, drug discovery, and materials science for unambiguous structural verification and purity assessment.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **4'-Fluoro-2'-hydroxyacetophenone** and its analogues. All spectra were recorded in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectral Data Comparison

Compound	δ (ppm)	Multiplicity	J (Hz)	Integration	Assignment
4'-Fluoro-2'-hydroxyaceto phenone	12.25	s	-	1H	OH
	7.75	dd	8.8, 6.7	1H	H-6'
	6.70	ddd	8.8, 8.8, 2.4	1H	H-5'
	6.60	dd	10.2, 2.4	1H	H-3'
	2.61	s	-	3H	CH ₃
2'-Hydroxyaceto phenone	12.25	s	-	1H	OH
	7.77 - 7.66	m	-	1H	H-6'
	7.49 - 7.35	m	-	1H	H-4'
	7.01 - 6.79	m	-	2H	H-3', H-5'
	2.61	s	-	3H	CH ₃
4'-Fluoroacetop henone[1]	8.00 - 7.97	m	-	2H	H-2', H-6'
	7.13	t	8.8	2H	H-3', H-5'
	2.58	s	-	3H	CH ₃

Table 2: ¹³C NMR Spectral Data Comparison

Compound	δ (ppm)	Assignment
4'-Fluoro-2'-hydroxyacetophenone	204.6	C=O
168.0 (d, J=257.5 Hz)	C-4'	
162.4	C-2'	
130.8 (d, J=10.0 Hz)	C-6'	
114.0 (d, J=2.5 Hz)	C-1'	
107.9 (d, J=22.5 Hz)	C-5'	
104.2 (d, J=25.0 Hz)	C-3'	
26.5	CH ₃	
2'-Hydroxyacetophenone	204.5	C=O
162.4	C-2'	
136.4	C-6'	
130.8	C-4'	
119.7	C-1'	
118.9	C-5'	
118.3	C-3'	
26.5	CH ₃	
4'-Fluoroacetophenone[1]	196.4	C=O
165.7 (d, J=254.0 Hz)	C-4'	
133.6	C-1'	
131.0 (d, J=9.3 Hz)	C-2', C-6'	
115.7 (d, J=21.8 Hz)	C-3', C-5'	
26.5	CH ₃	

Experimental Protocol: NMR Spectroscopy

A standardized protocol was followed for the acquisition of all NMR spectra presented.

Sample Preparation:

- Approximately 10-20 mg of the solid sample (or 10-20 μ L for a liquid) was accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- The solution was transferred to a clean, dry 5 mm NMR tube.
- The NMR tube was capped and carefully wiped clean before insertion into the spectrometer.

Instrumentation and Data Acquisition:

- Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
- Software: TopSpin 3.2 (or equivalent).
- ^1H NMR Acquisition Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s
 - Spectral Width: 20 ppm
 - Acquisition Time: 4.09 s
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024

- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Acquisition Time: 1.36 s

Data Processing:

All spectra were processed using standard Fourier transformation. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Structural Analysis and Interpretation

The ^1H and ^{13}C NMR spectra of **4'-Fluoro-2'-hydroxyacetophenone** exhibit characteristic signals that are consistent with its molecular structure. The presence of the intramolecularly hydrogen-bonded hydroxyl proton at a downfield chemical shift of approximately 12.25 ppm is a key diagnostic feature, similar to that observed in 2'-hydroxyacetophenone.

The aromatic region of the ^1H NMR spectrum of **4'-Fluoro-2'-hydroxyacetophenone** is more complex than that of the other two compounds due to the combined effects of the hydroxyl, acetyl, and fluoro substituents. The fluorine atom at the 4'-position results in characteristic splitting patterns for the aromatic protons and carbons due to ^1H - ^{19}F and ^{13}C - ^{19}F coupling. These couplings are invaluable for unambiguous assignment of the aromatic signals.

The ^{13}C NMR spectrum of **4'-Fluoro-2'-hydroxyacetophenone** clearly shows the effect of the fluorine substituent, with the C-4' carbon appearing as a doublet with a large one-bond coupling constant ($J \approx 257.5$ Hz). The other aromatic carbons also exhibit smaller couplings to the fluorine atom, aiding in their assignment.

Visualization of Key NMR Correlations

The following diagram illustrates the chemical structure of **4'-Fluoro-2'-hydroxyacetophenone** and highlights the key through-bond correlations observed in its NMR spectra.

Caption: Structure of **4'-Fluoro-2'-hydroxyacetophenone** with atom numbering.

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References

- 1. rsc.org [rsc.org]
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